(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide
Beschreibung
Eigenschaften
IUPAC Name |
(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4O/c1-21-9-10(8-19-21)5-6-14(22)20-13(7-18)11-3-2-4-12(16)15(11)17/h2-6,8-9,13H,1H3,(H,20,22)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGYWZJFAWZSEE-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=CC(=O)NC(C#N)C2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/C(=O)NC(C#N)C2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cross-Coupling Approach
Inspired by patent WO2014106800A2, palladium-catalyzed Suzuki-Miyaura coupling links preformed enamide halides to pyrazole boronic acids.
Procedure :
- Enamide Halide Preparation :
- Coupling Reaction :
Outcome :
- Yield : 70–75% (purified by silica chromatography).
- Challenges : Minor Z-isomer formation (~5%) necessitates HPLC separation.
Stereochemical Control and Optimization
Influence of Reaction Conditions on E/Z Ratio
| Condition | E-Selectivity (%) | Yield (%) | Reference |
|---|---|---|---|
| Ethanol, TEA, 90°C | 95 | 88 | |
| DMF, DBU, 110°C | 82 | 76 | |
| THF, NaOAc, 80°C | 89 | 81 |
- Ethanol/TEA System : Maximizes E-selectivity via rapid deprotonation and minimized isomerization.
- Polar Aprotic Solvents (DMF) : Lower selectivity due to prolonged intermediate stability favoring Z-form.
Analytical Characterization
Spectroscopic Validation
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and dichlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The dichlorophenyl group can participate in π-π interactions, while the pyrazolyl group can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound shares structural motifs with several pharmacologically active enamide derivatives. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Impact on Target Selectivity :
- The 2,3-dichlorophenyl group in the target compound contrasts with the 3,4-dichlorophenyl in BD 1008/1045. This positional difference may alter sigma receptor subtype selectivity, as 3,4-dichloro derivatives are well-documented sigma-1 antagonists , whereas 2,3-substitution could shift affinity to sigma-2 or other targets.
- The 1-methylpyrazole substituent differentiates it from XCT790’s thiadiazole group. Thiadiazoles often enhance metabolic stability, whereas pyrazoles may improve aqueous solubility .
BD 1008/1047 lack this feature, relying on non-covalent interactions.
Pharmacokinetic Considerations: The cyano group in the target compound and N-benzyl-2-cyano-3-(2,3-dichlorophenyl)prop-2-enamide may reduce metabolic oxidation compared to non-cyano analogs .
Biological Activity: While BD 1008/1047 exhibit nanomolar affinity for sigma-1 receptors , the target compound’s activity remains unconfirmed. Its structural similarity to XCT790—a mitochondrial modulator—suggests possible cross-reactivity with TSPO or related pathways .
Biologische Aktivität
(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structural features, which include:
- Cyano Group : Enhances electrophilicity and may influence biological interactions.
- Dichlorophenyl Group : Contributes to lipophilicity and potential interactions with biological membranes.
- Pyrazolyl Group : Known for diverse biological activities, including anti-inflammatory and anticancer properties.
Molecular Formula:
IUPAC Name:
(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide
The biological activity of (E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide is attributed to its interaction with various molecular targets. The cyano group is an electron-withdrawing moiety that enhances the compound's reactivity. The dichlorophenyl group may participate in π-π stacking interactions, while the pyrazolyl group can form hydrogen bonds with biological receptors or enzymes, modulating their activity.
Therapeutic Applications
Research indicates that this compound exhibits several therapeutic potentials:
- Anti-inflammatory Activity : Similar pyrazole derivatives have shown efficacy in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Anticancer Properties : Pyrazoles are recognized for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Antimicrobial Effects : Compounds with similar structures have demonstrated antibacterial and antifungal activities .
Anticancer Activity
A study highlighted that pyrazole derivatives possess significant anticancer properties. For instance, compounds derived from the pyrazole scaffold were tested against various cancer cell lines, showing dose-dependent inhibition of cell growth .
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazole A | MCF-7 (Breast Cancer) | 15 | |
| Pyrazole B | HeLa (Cervical Cancer) | 10 | |
| Pyrazole C | A549 (Lung Cancer) | 12 |
Anti-inflammatory Activity
Research into the anti-inflammatory effects of pyrazole derivatives has shown that they can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. One study reported a derivative exhibiting a significant reduction in inflammation in murine models .
Antimicrobial Activity
The antimicrobial efficacy of related pyrazole compounds was assessed using standard disk diffusion methods against various bacterial strains. Results indicated that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Q & A
Q. What are the recommended synthetic routes for (E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide?
The compound can be synthesized via amide coupling reactions. A common approach involves reacting substituted aromatic precursors (e.g., 2,3-dichlorobenzaldehyde derivatives) with pyrazole-containing acrylates under controlled conditions. For example, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane, with triethylamine as a base, have been used to form similar enamide structures . Reaction optimization should focus on temperature (e.g., 273 K for selective coupling) and solvent choice to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the (E)-isomer .
Q. What analytical techniques are essential for structural characterization?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and isomer purity. For instance, coupling constants (J ≈ 12–16 Hz) distinguish (E)- and (Z)-isomers in the prop-2-enamide backbone .
- X-ray Crystallography: Resolve absolute configuration and validate steric effects. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, particularly for analyzing dihedral angles and hydrogen-bonding networks .
- Mass Spectrometry (MS): High-resolution ESI-MS verifies molecular weight and fragmentation patterns .
Q. How can initial biological activity screening be designed?
Prioritize assays based on structural analogs. For example, pyrazole and dichlorophenyl moieties suggest kinase or antimicrobial targets. Use in vitro assays like enzyme inhibition (e.g., IC₅₀ determination) or bacterial growth inhibition (MIC assays). Include positive controls (e.g., known kinase inhibitors) and validate results with dose-response curves. Ensure compound solubility in DMSO/PBS mixtures and assess cytotoxicity in mammalian cell lines (e.g., HEK293) to rule off-target effects .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies may arise from assay conditions (e.g., pH, solvent stability) or impurity profiles. Perform orthogonal assays:
- Purity Analysis: Use HPLC-MS to confirm ≥95% purity and rule out degradation products.
- Solvent Stability Tests: Monitor compound integrity in DMSO/buffer systems via NMR over 24–48 hours .
- Structural Analog Comparison: Benchmark against compounds like N-(3-chloro-4-methylphenyl)-2-(3-oxo-8-pyrrolidin-1-yltriazolo[4,3-a]pyrazin-2-yl)acetamide, which shares a dichlorophenyl-pyrazole scaffold, to identify conserved activity trends .
Q. What computational strategies predict target interactions and binding modes?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases. Focus on the dichlorophenyl group’s hydrophobic interactions and the pyrazole’s hydrogen-bonding potential .
- Molecular Dynamics (MD) Simulations: Assess binding stability (50–100 ns simulations) in explicit solvent. Key metrics include RMSD (<2 Å) and ligand-protein hydrogen bond persistence .
- Free Energy Perturbation (FEP): Quantify binding affinity changes for SAR-guided derivatives .
Q. What challenges arise in crystallographic refinement of this compound?
- Steric Repulsions: The dichlorophenyl and pyrazole groups may adopt non-planar conformations, requiring careful refinement of dihedral angles (e.g., 48–80° between aromatic rings) .
- Hydrogen Bonding: Use SHELXL to model intermolecular interactions (e.g., N–H⋯O dimers with R₂²(10) motifs) and validate via residual density maps .
- Disorder Handling: Partial occupancy of flexible groups (e.g., cyano) may require multi-conformer models .
Q. How can reaction yields be optimized for scale-up synthesis?
- Catalyst Screening: Test alternatives to EDC (e.g., HATU or DCC) for improved coupling efficiency .
- Solvent Optimization: Replace dichloromethane with THF or acetonitrile to enhance solubility of polar intermediates .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes vs. 3 hours) while maintaining >90% yield .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Core Modifications: Replace the 2,3-dichlorophenyl group with fluorophenyl or trifluoromethyl variants to probe electronic effects .
- Bioisosteres: Substitute the pyrazole with 1,2,4-triazole or imidazole to assess hydrogen-bonding capacity .
- Side Chain Variation: Introduce alkyl or ether chains on the prop-2-enamide backbone to modulate lipophilicity (clogP) .
Methodological Notes
- Data Validation: Cross-reference crystallographic data (CCDC entries) and spectral libraries (e.g., PubChem) to ensure reproducibility .
- Ethical Reporting: Disclose negative results (e.g., failed coupling attempts) to guide community efforts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
